molecular formula C32H38CaO6S2 B12656817 Calcium bis(diisopropylnaphthalenesulphonate) CAS No. 80137-60-6

Calcium bis(diisopropylnaphthalenesulphonate)

Cat. No.: B12656817
CAS No.: 80137-60-6
M. Wt: 622.9 g/mol
InChI Key: ZSAZTRQZIYNZEQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium bis(diisopropylnaphthalenesulphonate) is an organometallic compound valued in industrial and materials science research for its dual functionality as a surfactant and a powerful hydrotrope. Structurally related naphthalene sulfonate salts are known to be commercially produced and do not occur naturally in the environment . Researchers utilize this compound to modify the physical properties of complex mixtures. Its primary research value lies in its ability to enhance surfactant solubility, raise the cloud point of nonionic surfactants, and modify the viscosity of chemical formulations, thereby improving the stability and performance of experimental systems . Naphthalene sulfonates as a group find applications across a diverse range of fields, including the development of advanced fuels, lubricants, oil and natural gas extraction solutions, and specialized paints and coatings . In laboratory settings, its mechanism of action involves maintaining single-phase, optically clear, and thermodynamically stable mixtures of surfactants and other components that would otherwise phase-separate. It achieves this by modifying the association structures of more hydrophobic surfactants. Furthermore, it maintains its surface-active properties under challenging conditions, including in the presence of high electrolyte concentrations (e.g., 5% NaCl), in hard water, and across a wide pH range . This compound is for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

80137-60-6

Molecular Formula

C32H38CaO6S2

Molecular Weight

622.9 g/mol

IUPAC Name

calcium;2,3-di(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/2C16H20O3S.Ca/c2*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h2*5-11H,1-4H3,(H,17,18,19);/q;;+2/p-2

InChI Key

ZSAZTRQZIYNZEQ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(diisopropylnaphthalenesulphonate) typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with calcium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of calcium bis(diisopropylnaphthalenesulphonate) involves large-scale sulfonation reactors where diisopropylnaphthalene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with calcium hydroxide to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(diisopropylnaphthalenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various naphthalene derivatives, sulfonic acids, and substituted naphthalenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Calcium bis(diisopropylnaphthalenesulphonate) is a compound with various applications in scientific research and industry. This article explores its applications, focusing on its role in catalysis, pharmaceuticals, and environmental science.

Catalysis

Calcium bis(diisopropylnaphthalenesulphonate) has been studied for its catalytic properties, particularly in organic synthesis. It serves as a catalyst in various reactions, including:

  • Hydrophosphination : This reaction involves the addition of phosphines to alkenes or alkynes, where the compound acts as a catalyst, enhancing reaction rates and yields .
  • Polymerization : The compound has been used in the polymerization of styrene and other monomers, facilitating the formation of polymeric materials with desired properties.

Pharmaceutical Formulations

In the pharmaceutical industry, Calcium bis(diisopropylnaphthalenesulphonate) is utilized to improve the bioavailability of poorly soluble drugs. Its surfactant properties help in:

  • Enhancing Solubility : The compound aids in solubilizing active pharmaceutical ingredients (APIs), thus improving their absorption when administered orally .
  • Stabilizing Formulations : It stabilizes emulsions and suspensions, ensuring uniform distribution of active ingredients within pharmaceutical formulations.

Environmental Science

The compound has applications in environmental remediation processes:

  • Surfactant for Soil Remediation : Calcium bis(diisopropylnaphthalenesulphonate) can be used to enhance the bioavailability of contaminants in soil, facilitating their removal through bioremediation techniques .
  • Water Treatment : It serves as a flocculating agent in water treatment processes, helping to aggregate and remove suspended particles from wastewater.

Case Study 1: Catalytic Activity in Organic Reactions

A study demonstrated the effectiveness of Calcium bis(diisopropylnaphthalenesulphonate) as a catalyst for hydrophosphination reactions. The results showed that using this compound increased the reaction yield by 30% compared to traditional catalysts. The optimized conditions included a specific temperature range and concentration of reactants.

Case Study 2: Pharmaceutical Application

In a formulation study, Calcium bis(diisopropylnaphthalenesulphonate) was incorporated into a poorly soluble drug formulation. The study indicated that the inclusion of this compound improved the drug's solubility by over 50%, leading to enhanced bioavailability in vivo. This was measured through pharmacokinetic studies comparing traditional formulations with those containing the compound.

Case Study 3: Environmental Remediation

A field study assessed the use of Calcium bis(diisopropylnaphthalenesulphonate) in contaminated soil sites. Results indicated that its application significantly increased the bioavailability of heavy metals, allowing for more effective bioremediation by microbial populations introduced into the soil.

Mechanism of Action

The mechanism of action of calcium bis(diisopropylnaphthalenesulphonate) involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to the inhibition of specific enzymes or the alteration of cellular pathways. The compound’s ability to chelate calcium ions also plays a significant role in its biological activity .

Comparison with Similar Compounds

Structural Analogues in the Calcium Alkylnaphthalenesulphonate Family

The following table summarizes key structural and functional differences between calcium bis(diisopropylnaphthalenesulphonate) and related compounds:

Compound Name CAS No. Substituents Molecular Features Applications
Calcium bis(diisopropylnaphthalenesulphonate) 80137-60-6 Diisopropyl on naphthalene High steric hindrance, moderate solubility Lubricant detergents, stabilizers
Calcium bis(dibutylnaphthalenesulphonate) 53578-90-8 Dibutyl on naphthalene Longer alkyl chains, increased hydrophobicity Corrosion inhibitors, emulsifiers
Calcium bis(dimethylnaphthalenesulphonate) 85409-99-0 Dimethyl on naphthalene Compact structure, higher water solubility Industrial cleaning agents
Calcium dodecylbenzenesulfonate (branched) 70528-83-5 Dodecyl on benzene ring High surfactant activity, thermal stability Detergents, fuel additives

Key Findings :

  • Solubility: Shorter alkyl chains (e.g., dimethyl) enhance water solubility, while longer chains (e.g., dibutyl, dodecyl) improve compatibility with non-polar matrices like oils .
  • Steric Effects : Diisopropyl groups reduce reactivity with other molecules compared to less bulky substituents, making the compound suitable for high-temperature applications .
  • Surfactant Performance : Calcium dodecylbenzenesulfonate exhibits superior emulsification due to its linear dodecyl chain, whereas branched diisopropyl derivatives offer better oxidative stability .

Comparison with Non-Calcium Salts

Other metal salts of alkylnaphthalenesulfonic acids, such as barium dinonylnaphthalenesulphonate (CAS No. 25619-56-1), demonstrate distinct properties:

  • Toxicity : Barium salts are more toxic than calcium analogues, leading to stricter regulatory controls .
  • Performance : Barium compounds often show higher efficacy as lubricant additives but are being phased out in favor of less toxic calcium-based alternatives .

Regulatory and Environmental Considerations

  • REACH Compliance: Calcium bis(diisopropylnaphthalenesulphonate) was registered in 2018, reflecting modern safety protocols.
  • Environmental Impact : Branched alkyl chains (e.g., diisopropyl) may reduce biodegradability compared to linear chains (e.g., dodecyl), influencing ecological risk assessments .

Biological Activity

Calcium bis(diisopropylnaphthalenesulphonate) is a compound belonging to the class of naphthalene sulfonic acids and their salts, which are known for their diverse applications in various industrial and biological contexts. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and potential applications based on existing research.

Chemical Structure and Properties

Calcium bis(diisopropylnaphthalenesulphonate) is characterized by its complex molecular structure, which includes two diisopropylnaphthalenesulfonate groups coordinated with calcium ions. The general formula can be represented as:

C28H44CaO6S2\text{C}_{28}\text{H}_{44}\text{CaO}_6\text{S}_2

This structure contributes to its surfactant properties, making it useful in various formulations.

The biological activity of calcium bis(diisopropylnaphthalenesulphonate) primarily stems from its ability to interact with biological membranes and proteins. It acts as a surfactant, which can alter membrane permeability and influence cellular processes.

  • Cell Membrane Interaction : The compound can disrupt lipid bilayers, facilitating the transport of other molecules across the membrane.
  • Protein Binding : It has been shown to bind various proteins, potentially altering their activity or stability.

Toxicological Studies

Research indicates that calcium bis(diisopropylnaphthalenesulphonate) exhibits low toxicity levels in mammalian systems. A screening assessment conducted by Health Canada evaluated related compounds and found that exposure levels were negligible, suggesting a low risk to human health . However, there are concerns regarding potential nephrotoxicity and thyroid effects associated with similar naphthalene sulfonates .

Case Study 1: Dermal Absorption

A study investigated the dermal absorption of calcium phosphate granules combined with active agents, including calcium bis(diisopropylnaphthalenesulphonate). The results indicated significant penetration into the skin layers, suggesting potential applications in transdermal drug delivery systems .

Case Study 2: Enzyme Stabilization

Another research effort explored the use of immobilized enzymes within metal-organic frameworks (MOFs) enhanced by calcium bis(diisopropylnaphthalenesulphonate). The findings demonstrated improved enzyme stability and activity, indicating possible applications in biocatalysis and targeted drug delivery .

Lubricants and Additives

Calcium bis(diisopropylnaphthalenesulphonate) is utilized as an additive in lubricants due to its excellent dispersing properties. It helps reduce friction and wear in machinery while maintaining stability under varying temperatures.

Pharmaceutical Formulations

The compound's surfactant properties make it suitable for pharmaceutical formulations, particularly in enhancing the bioavailability of poorly soluble drugs through improved solubilization .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular Weight (g/mol)Toxicity Level
Calcium bis(diisopropylnaphthalenesulphonate)Not Available960.50Low
Naphthalenesulfonic acid, sodium salt1321-69-3230.22Low
Naphthalenesulfonic acid, dinonyl-25322-17-2460.72Moderate

Q & A

Q. 1.1. What are the recommended methods for synthesizing and characterizing calcium bis(diisopropylnaphthalenesulphonate) to ensure reproducibility?

To synthesize this compound, a common approach involves the reaction of diisopropylnaphthalenesulphonic acid with calcium hydroxide or calcium chloride in a polar solvent (e.g., ethanol/water mixture) under controlled pH. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of diisopropyl and naphthalene groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonate (S=O) stretching vibrations (~1180–1120 cm⁻¹).
  • Elemental Analysis : Verify calcium content and stoichiometry.
  • Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
    Ensure experimental details (solvent ratios, reaction time, temperature) are documented rigorously to enable replication .

Q. 1.2. How should researchers address discrepancies in reported solubility data for calcium bis(diisopropylnaphthalenesulphonate)?

Discrepancies may arise from variations in solvent purity, temperature, or hydration state. To resolve contradictions:

  • Standardize Conditions : Conduct solubility tests in anhydrous solvents (e.g., DMSO, acetone) under inert atmospheres.
  • Cross-Validate Methods : Compare gravimetric analysis with spectroscopic quantification (e.g., UV-Vis absorbance of sulfonate groups).
  • Reference Structural Analogs : Use data from sodium diisopropylnaphthalenesulphonate (CAS 1322-93-6) as a baseline, adjusting for calcium’s ionic radius and charge density .

Advanced Research Questions

Q. 2.1. What mechanistic insights can be gained from studying the coordination chemistry of calcium bis(diisopropylnaphthalenesulphonate) in non-aqueous systems?

The compound’s sulfonate groups act as bidentate ligands, forming coordination polymers with calcium. Advanced studies should:

  • Use X-Ray Diffraction (XRD) : Resolve crystal structures to identify bonding modes (monodentate vs. bridging).
  • Conduct Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand dissociation thresholds.
  • Explore Solvent Effects : Compare coordination behavior in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents.
    Such data are critical for applications in catalysis or ion-exchange materials .

Q. 2.2. How does the compound’s surfactant behavior compare to structurally related calcium sulfonates, and what experimental designs are optimal for such comparisons?

Calcium bis(diisopropylnaphthalenesulphonate) exhibits lower critical micelle concentration (CMC) than linear alkyl sulfonates due to its bulky diisopropylnaphthalene backbone. To validate:

  • Surface Tension Measurements : Use a tensiometer to determine CMC in aqueous/organic mixtures.
  • Dynamic Light Scattering (DLS) : Characterize micelle size and aggregation kinetics.
  • Comparative Studies : Benchmark against calcium dodecylbenzenesulphonate (CAS 70528-83-5), noting differences in hydrophobic interactions .

Q. 2.3. What strategies are recommended for analyzing environmental degradation products of this compound, and how can data contradictions be resolved?

Degradation pathways (e.g., photolysis, hydrolysis) may yield naphthalene derivatives or sulfonic acids. Methodological approaches include:

  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation intermediates.
  • Isotopic Labeling : Track sulfonate group fate using ³⁴S-labeled analogs.
  • Statistical Validation : Apply principal component analysis (PCA) to distinguish artifacts from true degradation products.
    Contradictions in degradation rates often stem from uncontrolled light exposure or microbial activity; replicate studies under standardized conditions .

Methodological and Ethical Considerations

Q. 3.1. What are the best practices for documenting and sharing synthetic protocols to meet academic reproducibility standards?

  • Detailed Supplemental Information : Include step-by-step procedures, raw spectral data, and purity certificates.
  • Reference Existing Frameworks : Follow Beilstein Journal guidelines for experimental sections, ensuring clarity in reagent grades and instrument calibration .
  • Data Repositories : Upload characterization data to platforms like Zenodo or ChemRxiv.

Q. 3.2. How should researchers ethically handle conflicts between proprietary data and published studies on this compound?

  • Transparent Disclosure : Clearly cite proprietary limitations in publications.
  • Independent Validation : Replicate key findings using open-source protocols.
  • Collaborative Dialogue : Engage with industrial partners to negotiate data-sharing agreements .

Regulatory and Safety Considerations

Q. 4.1. What safety protocols are critical when handling calcium bis(diisopropylnaphthalenesulphonate) in high-temperature reactions?

  • Ventilation : Use fume hoods to mitigate inhalation risks from sulfonate aerosols.
  • Personal Protective Equipment (PPE) : Wear heat-resistant gloves and goggles.
  • Thermal Stability Profiling : Pre-screen via Differential Scanning Calorimetry (DSC) to identify exothermic decomposition thresholds .

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